Cbz-N-amido-PEG15-amine
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Overview
Description
Cbz-N-amido-PEG15-amine is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
Scientific Research Applications
Facile Synthesis Protocols
Cbz-N-amido-PEG15-amine is used in developing efficient, eco-friendly synthesis protocols. A study by Zhang et al. (2012) describes a method for chemoselective N-benzyloxycarbonylation of amines, including this compound, using benzyl chloroformate and PEG-600 (Zhang et al., 2012). Siddaiah et al. (2012) also reported a similar protocol using Cbz-Cl and polyethylene glycol (PEG)-400 (Siddaiah et al., 2012).
Applications in Bioimaging and Drug Delivery
This compound finds use in nanoparticle synthesis for bioimaging and drug delivery. Yang et al. (2011) developed hyperbranched poly(amido amine) nanoparticles using this compound, highlighting their potential in cell imaging (Yang et al., 2011).
Advances in Polymer Science
In polymer science, this compound is integral in synthesizing biodegradable polymers for biomedical applications. Nutan et al. (2017) discussed the synthesis of amphiphilic conetwork gels of poly(β-amino esters) and poly(amido amine) with this compound, demonstrating controlled degradation and drug release (Nutan et al., 2017).
Chemical Modification and Protection Techniques
This compound is used in various chemical modification and protection techniques. Hong et al. (2021) described a one-pot synthesis method for amides from N-Cbz-protected amines, highlighting the compound's role in simplifying chemical processes (Hong et al., 2021).
Properties
Molecular Formula |
C40H74N2O17 |
---|---|
Molecular Weight |
855.03 |
IUPAC Name |
benzyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H74N2O17/c41-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-36-58-37-35-57-33-31-55-29-27-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-42-40(43)59-38-39-4-2-1-3-5-39/h1-5H,6-38,41H2,(H,42,43) |
InChI Key |
HGHDEVQJEXSZRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cbz-N-amido-PEG15-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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